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Compound Name: Ditryptophenaline

Cat. No.: B161596
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Abstract

Ditryptophenaline, a naturally occurring alkaloid metabolite isolated from the fungus
Aspergillus flavus, has garnered significant interest within the scientific community for its
potential therapeutic applications. This comprehensive technical guide provides a detailed
overview of the physical, chemical, and biological properties of Ditryptophenaline. The
document summarizes its known quantitative data, outlines experimental protocols for its study,
and visualizes its relevant biological pathways to serve as a valuable resource for researchers
and professionals in drug development.

Physical and Chemical Properties

Ditryptophenaline is a dimeric alkaloid derived from tryptophan. Its complex structure
contributes to its distinct physical and chemical characteristics. While exhaustive experimental
data for some properties remain to be fully elucidated, the following table summarizes the
currently available information.
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Property Value Source
Molecular Formula Ca2H40N6O4 --INVALID-LINK--
Molecular Weight 692.80 g/mol --INVALID-LINK--
CAS Number 64947-43-9 --INVALID-LINK--
Appearance Crystalline solid --INVALID-LINK--
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
pKa Not reported
(1S,4S,7S,9S)-4-benzyl-9-
[(1S,4S,7S,9S)-4-benzyl-5-
methyl-3,6-dioxo-2,5,16-
triazatetracyclo[7.7.0.02,7.010,15
IUPAC Name Jhexadeca-10,12,14-trien-9- --INVALID-LINK--
yl]-5-methyl-2,5,16-
triazatetracyclo[7.7.0.02,7.010,15
Jhexadeca-10,12,14-triene-3,6-
dione
Structure:

Chemical Structure of Ditryptophenaline
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Caption: Chemical structure of Ditryptophenaline.

Synthesis and Isolation
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Biosynthesis

Ditryptophenaline is a secondary metabolite produced by certain strains of Aspergillus flavus.
Its biosynthesis involves the dimerization of tryptophan-derived diketopiperazines. The intricate
biosynthetic pathway is a subject of ongoing research and is outlined in the KEGG PATHWAY
Database.[1]

Simplified Biosynthesis of Ditryptophenaline
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Caption: Simplified biosynthetic pathway of Ditryptophenaline.

Chemical Synthesis

While total synthesis of Ditryptophenaline is complex, general strategies for the synthesis of
tryptophan derivatives and related dimeric structures have been reported. These often involve
the coupling of indole moieties to an amino acid backbone or the construction of the indole ring
system on a pre-existing amino acid scaffold.

A general protocol for the synthesis of tryptophan dimers involves the cross-linking of
tryptophan side chains in neat trifluoroacetic acid, followed by convergent oxidation with 2,3-
dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the ditryptophan structure.

Biological Activity and Mechanism of Action

Ditryptophenaline exhibits notable biological activity as a tachykinin antagonist, suggesting
potential analgesic and anti-inflammatory effects.[2]

Tachykinin Receptor Antagonism

Tachykinins are a family of neuropeptides that mediate a variety of biological effects, including
pain transmission, inflammation, and smooth muscle contraction, by binding to G protein-
coupled receptors (GPCRs) known as tachykinin receptors (NK1, NK2, and NK3). As an
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antagonist, Ditryptophenaline likely binds to these receptors without activating them, thereby
blocking the downstream signaling cascades initiated by endogenous tachykinins like

Substance P.

Mechanism of Tachykinin Antagonism by Ditryptophenaline
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Caption: Tachykinin signaling and its inhibition by Ditryptophenaline.

Experimental Protocols
Tachykinin Receptor Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of
Ditryptophenaline to tachykinin receptors. Specific cell lines expressing the desired receptor
subtype (e.g., CHO-K1 cells transfected with the human NK1 receptor) and a radiolabeled
tachykinin ligand are required.

Materials:
o Cell membranes expressing the tachykinin receptor of interest.
e Radiolabeled ligand (e.g., [*H]-Substance P).

» Ditryptophenaline (or other test compounds).
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» Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClz, 1 mg/mL BSA, and
protease inhibitors).

¢ Scintillation cocktail and vials.

e Glass fiber filters.

o Filtration manifold.

e Scintillation counter.

Procedure:

Prepare serial dilutions of Ditryptophenaline in the binding buffer.

 In a microplate, add the cell membranes, radiolabeled ligand, and either buffer (for total
binding), a saturating concentration of a known non-labeled ligand (for non-specific binding),
or the test compound (Ditryptophenaline).

¢ Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach
equilibrium.

» Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration
manifold.

o Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound
radioactivity using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total binding.

o Determine the ICso value of Ditryptophenaline by plotting the percentage of specific binding
against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-
response curve.
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In Vitro Anti-inflammatory Assay: Inhibition of Albumin
Denaturation (General Protocol)

This assay is a simple in vitro method to screen for anti-inflammatory activity by measuring the
inhibition of heat-induced protein denaturation.

Materials:

Bovine serum albumin (BSA) solution (e.g., 1% w/v).

Phosphate buffered saline (PBS), pH 6.4.

Ditryptophenaline (or other test compounds).

Reference anti-inflammatory drug (e.g., Diclofenac sodium).

Spectrophotometer.

Procedure:

o Prepare different concentrations of Ditryptophenaline in PBS.
e To 2.8 mL of PBS, add 0.2 mL of BSA solution.

e Add 2 mL of the Ditryptophenaline solution to the mixture. A control group should be
prepared with 2 mL of PBS instead of the test solution.

 Incubate the samples at 37°C for 20 minutes.
 Induce denaturation by heating the samples at 70°C for 5 minutes.
 After cooling, measure the absorbance of the solutions at 660 nm.

o Calculate the percentage inhibition of protein denaturation using the following formula: %
Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

e The ICso value can be determined by plotting the percentage inhibition against the
concentration of Ditryptophenaline.
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Conclusion

Ditryptophenaline represents a promising natural product with significant potential as a lead
compound for the development of novel analgesic and anti-inflammatory agents. Its
mechanism of action as a tachykinin antagonist provides a clear rationale for its observed
biological activities. Further research is warranted to fully characterize its physical and chemical
properties, optimize its synthesis, and comprehensively evaluate its pharmacological profile in
preclinical and clinical studies. This technical guide serves as a foundational resource to
facilitate these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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